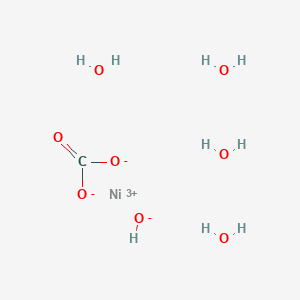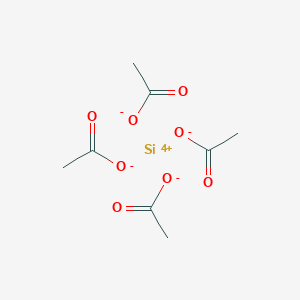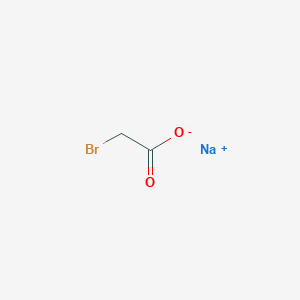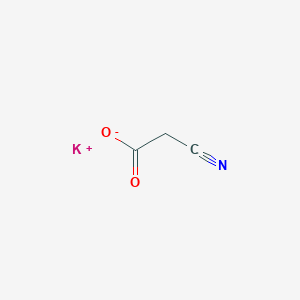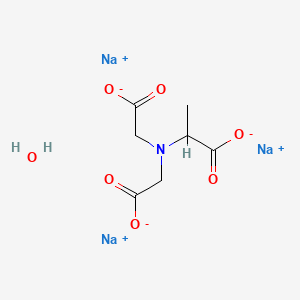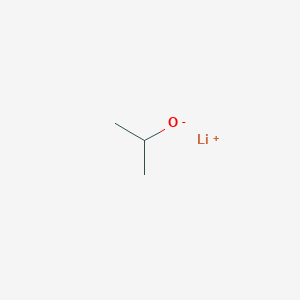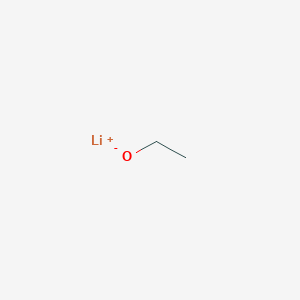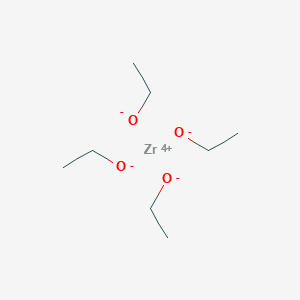
Ethanol, zirconium(4+) salt (9CI)
Descripción general
Descripción
Ethanol, zirconium(4+) salt (9CI), also known as zirconium(IV) ethoxide, is an organometallic compound with the chemical formula Zr(OC₂H₅)₄. It is a colorless solid that is highly soluble in organic solvents. This compound is widely used as a precursor in the synthesis of zirconium-containing materials, including ceramics and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethanol, zirconium(4+) salt (9CI) is typically synthesized through the reaction of zirconium tetrachloride with ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
ZrCl4+4C2H5OH→Zr(OC2H5)4+4HCl
The reaction is usually conducted at elevated temperatures to ensure complete conversion of zirconium tetrachloride to tetraethoxyzirconium(IV) .
Industrial Production Methods: In industrial settings, the production of tetraethoxyzirconium(IV) involves the continuous feeding of zirconium tetrachloride and ethanol into a reactor. The reaction mixture is then distilled to separate the product from by-products such as hydrogen chloride. The purified tetraethoxyzirconium(IV) is collected and stored under an inert atmosphere to prevent degradation .
Types of Reactions:
Hydrolysis: Ethanol, zirconium(4+) salt (9CI) readily undergoes hydrolysis in the presence of water, forming zirconium dioxide and ethanol.
Zr(OC2H5)4+2H2O→ZrO2+4C2H5OH
Alcoholysis: It can react with other alcohols to form mixed alkoxides.
Zr(OC2H5)4+4ROH→Zr(OR)4+4C2H5OH
Thermal Decomposition: Upon heating, tetraethoxyzirconium(IV) decomposes to form zirconium dioxide and ethylene.
Zr(OC2H5)4→ZrO2+4C2H4
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Various alcohols can be used, and the reaction is conducted under anhydrous conditions.
Thermal Decomposition: High temperatures are required, typically above 200°C
Major Products:
Hydrolysis: Zirconium dioxide and ethanol.
Alcoholysis: Mixed zirconium alkoxides and ethanol.
Thermal Decomposition: Zirconium dioxide and ethylene
Aplicaciones Científicas De Investigación
Ethanol, zirconium(4+) salt (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: It is employed in the preparation of biocompatible zirconium-containing materials for medical implants.
Medicine: It is used in the development of drug delivery systems and diagnostic agents.
Industry: It is utilized in the production of high-performance ceramics, coatings, and polymers
Mecanismo De Acción
The mechanism of action of tetraethoxyzirconium(IV) primarily involves its ability to form strong bonds with oxygen atoms. This property makes it an effective precursor for the synthesis of zirconium-containing materials. In catalytic applications, tetraethoxyzirconium(IV) can facilitate various chemical reactions by providing a stable zirconium center that can interact with reactants and intermediates .
Comparación Con Compuestos Similares
Zirconium(IV) isopropoxide (Zr(OiPr)₄): Similar to tetraethoxyzirconium(IV), it is used as a precursor for zirconium-containing materials but has different solubility and reactivity properties.
Zirconium(IV) butoxide (Zr(OBu)₄): Another zirconium alkoxide with applications in material synthesis, differing in the alkyl group attached to the zirconium center.
Zirconium(IV) acetylacetonate (Zr(acac)₄): Used in similar applications but has a different ligand structure, affecting its reactivity and solubility
Uniqueness: Ethanol, zirconium(4+) salt (9CI) is unique due to its high solubility in organic solvents and its ability to form stable zirconium-oxygen bonds. These properties make it particularly useful in the synthesis of high-performance materials and catalysts .
Propiedades
IUPAC Name |
ethanolate;zirconium(4+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5O.Zr/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBGGHMVAMBCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Zr+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431998 | |
| Record name | Zirconium(IV) ethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18267-08-8 | |
| Record name | Zirconium(IV) ethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)
